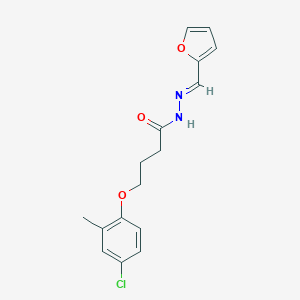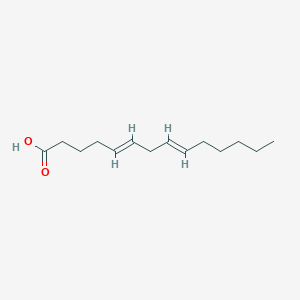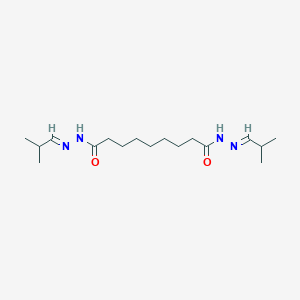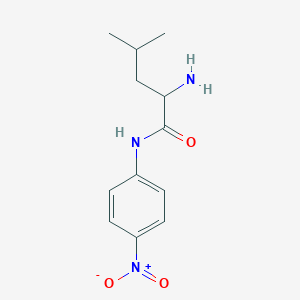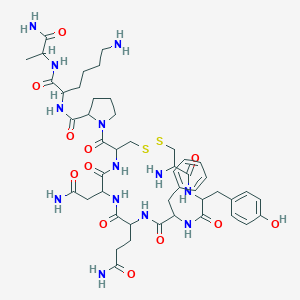
9-Alaninamide-lysine vasopressin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Alaninamide-lysine vasopressin (ALV) is a neuropeptide hormone that plays a crucial role in regulating various physiological processes in the body. It is synthesized in the hypothalamus and released into the bloodstream, where it acts as a potent vasoconstrictor and antidiuretic agent. In recent years, ALV has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
9-Alaninamide-lysine vasopressin binds to specific receptors in the kidneys and blood vessels, known as V1a and V2 receptors, respectively. The binding of 9-Alaninamide-lysine vasopressin to V2 receptors in the kidneys leads to the activation of adenylate cyclase, which increases cyclic AMP levels and stimulates the insertion of aquaporin-2 channels into the apical membrane of renal tubular cells. This leads to increased water reabsorption and reduced urine output. The binding of 9-Alaninamide-lysine vasopressin to V1a receptors in the blood vessels leads to vasoconstriction, which helps to increase blood pressure and improve cardiac function.
Biochemical and Physiological Effects
9-Alaninamide-lysine vasopressin has several biochemical and physiological effects on the body. It increases water reabsorption in the kidneys, leading to reduced urine output and increased blood volume. It also acts as a vasoconstrictor, which helps to increase blood pressure and improve cardiac function. 9-Alaninamide-lysine vasopressin has been shown to have anti-inflammatory effects, making it a potential treatment option for septic shock. 9-Alaninamide-lysine vasopressin also plays a role in social behavior and has been shown to increase aggression in some animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
9-Alaninamide-lysine vasopressin has several advantages for lab experiments, including its stability and ease of synthesis. 9-Alaninamide-lysine vasopressin can be synthesized chemically, making it readily available for research purposes. However, 9-Alaninamide-lysine vasopressin also has some limitations for lab experiments, including its low solubility and potential for degradation. 9-Alaninamide-lysine vasopressin also has a short half-life in the body, which can make it challenging to study in vivo.
Zukünftige Richtungen
Future research on 9-Alaninamide-lysine vasopressin should focus on its potential therapeutic applications in various diseases, including diabetes insipidus, congestive heart failure, and septic shock. Additional studies should also be conducted to investigate the role of 9-Alaninamide-lysine vasopressin in social behavior and aggression. The development of more stable and bioavailable forms of 9-Alaninamide-lysine vasopressin could also lead to improved therapeutic options for patients. Finally, more research is needed to better understand the mechanism of action of 9-Alaninamide-lysine vasopressin and its interactions with other hormones and signaling pathways in the body.
Conclusion
9-Alaninamide-lysine vasopressin is a neuropeptide hormone that plays a crucial role in regulating various physiological processes in the body. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 9-Alaninamide-lysine vasopressin binds to specific receptors in the kidneys and blood vessels, leading to increased water reabsorption, vasoconstriction, and anti-inflammatory effects. While 9-Alaninamide-lysine vasopressin has several advantages for lab experiments, it also has some limitations, including its low solubility and potential for degradation. Future research on 9-Alaninamide-lysine vasopressin should focus on its potential therapeutic applications, social behavior, and the development of more stable and bioavailable forms of the hormone.
Synthesemethoden
9-Alaninamide-lysine vasopressin is synthesized in the hypothalamus by post-translational modification of preprovasopressin. The preprovasopressin is cleaved into pro-vasopressin, which is further processed to form AVP (arginine vasopressin) and oxytocin. 9-Alaninamide-lysine vasopressin is formed by the addition of alanine to the amino terminus of lysine vasopressin. The synthesis of 9-Alaninamide-lysine vasopressin can also be achieved chemically through solid-phase peptide synthesis.
Wissenschaftliche Forschungsanwendungen
9-Alaninamide-lysine vasopressin has been extensively studied for its potential therapeutic applications in various diseases, including diabetes insipidus, congestive heart failure, and septic shock. 9-Alaninamide-lysine vasopressin has been shown to increase water reabsorption in the kidneys, leading to reduced urine output and increased blood volume. It also acts as a vasoconstrictor, which helps to increase blood pressure and improve cardiac function in congestive heart failure patients. 9-Alaninamide-lysine vasopressin has also been shown to have anti-inflammatory effects, making it a potential treatment option for septic shock.
Eigenschaften
CAS-Nummer |
14945-17-6 |
|---|---|
Molekularformel |
C47H67N13O12S2 |
Molekulargewicht |
1070.2 g/mol |
IUPAC-Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[6-amino-1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N13O12S2/c1-25(39(52)64)53-41(66)30(10-5-6-18-48)55-46(71)36-11-7-19-60(36)47(72)35-24-74-73-23-29(49)40(65)56-32(21-27-12-14-28(61)15-13-27)44(69)57-33(20-26-8-3-2-4-9-26)43(68)54-31(16-17-37(50)62)42(67)58-34(22-38(51)63)45(70)59-35/h2-4,8-9,12-15,25,29-36,61H,5-7,10-11,16-24,48-49H2,1H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,68)(H,55,71)(H,56,65)(H,57,69)(H,58,67)(H,59,70) |
InChI-Schlüssel |
KEXFJVLUVBJIMD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Sequenz |
CYFQNCPKA |
Synonyme |
9-Ala-NH(2)-Lys-vasopressin 9-alaninamide-lysine vasopressin vasopressin, 9-Ala-NH(2)-Lys- vasopressin, 9-alaninamide-lysine- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)
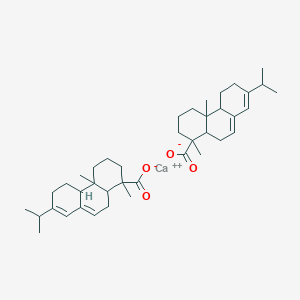
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)


![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
